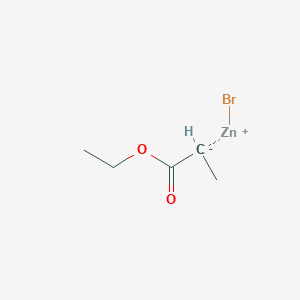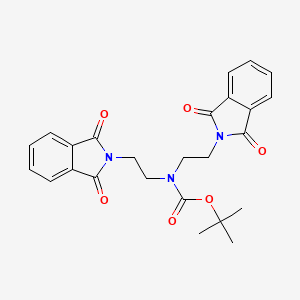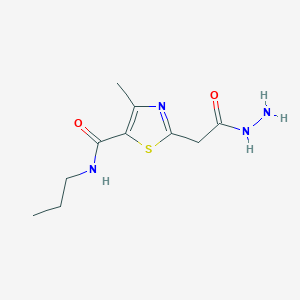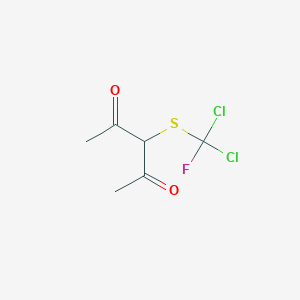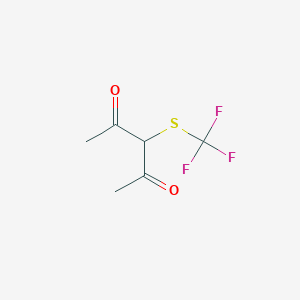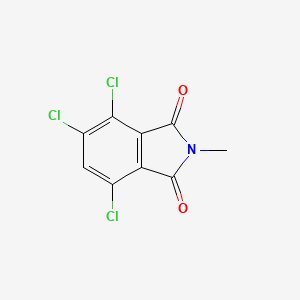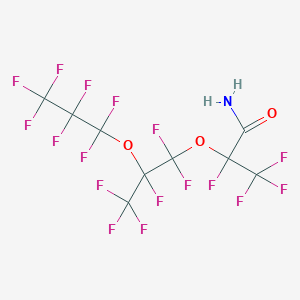
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
Descripción general
Descripción
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a green fluorosurfactant . It is a colorless and transparent liquid . In the fluorine chemical industry, it is often used as a polymerization aid for fluororesin and fluororubber .
Synthesis Analysis
The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide involves the use of sodium bicarbonate solution and anhydrous sodium sulfate to obtain the crude product . The crude product is then distilled to give the final product .Molecular Structure Analysis
The molecular formula of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is C10H3F17O4 . The molecular weight is 510.1 .Chemical Reactions Analysis
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is used in the synthesis of fluoropolymers such as PTFE, PFA, and FEP .Physical And Chemical Properties Analysis
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has a boiling point of 155-156 degrees . It is a colorless and transparent liquid .Aplicaciones Científicas De Investigación
Thermal Transformations and Polymerization
Thermal Transformations of Polymer of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid Triethoxysilylpropylamide
A study focused on the polymerization of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid triethoxysilylpropylamide (Fluorosam-39), revealing that it leads to a polymer with an amorphous structure. The thermal destruction of the polymer starts at the amide bond, resulting in the formation of monohydro-derivative compounds and a coke residue. This research highlights the potential use of this polymer in applications requiring thermal stability and resistance to solvents (Krukovsky, 2017).
Surface Activity and Synthesis of Surfactants
The synthesis and surface activity of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants
A series of fluorocarbon surfactants were synthesized from esterification of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid. These surfactants demonstrate significant surface activity, capable of reducing surface tensions of organic solvents by 40–83%. Such properties suggest their potential applications in enhancing the performance of surfactants in various industrial processes (Han et al., 2009).
Energy and Combustion Studies
Standard enthalpies of formation of perfluoro compounds
The study on the standard enthalpies of formation for perfluoro compounds, including perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acids, provides crucial data for understanding the energetic characteristics of these substances. Such information is vital for the design and development of materials and processes where energy content and thermal stability are critical factors (Lukyanova & Papina, 2013).
Advanced Materials Development
Synthesis and Polymerization of a Novel Perfluorinated Monomer
Research on the synthesis and polymerization of novel perfluorinated monomers shows the creation of copolymers with desirable thermal stability and mechanical properties. These materials are of interest for applications requiring high performance under extreme conditions, such as in aerospace, automotive, and electronics industries (Murotani et al., 2007).
Environmental and Safety Considerations
Evaluation of Developmental Toxicity, Developmental Neurotoxicity, and Tissue Dose in Zebrafish Exposed to PFAS
This study aimed to understand the safety and environmental impact of perfluoroalkyl substances (PFAS), including compounds related to Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide. It provides insights into the toxicity profiles of these compounds, which is crucial for their safe use and regulation (Gaballah et al., 2020).
Safety And Hazards
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNQGASTHOFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896524 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide | |
CAS RN |
60308-67-0 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




